molecular formula C13H20O4 B14256813 Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol CAS No. 189056-49-3

Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol

Cat. No.: B14256813
CAS No.: 189056-49-3
M. Wt: 240.29 g/mol
InChI Key: JWQNLEILNPCEDW-UHFFFAOYSA-N
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Description

Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of an acetic acid group attached to a phenolic ring that is substituted with methoxy, methyl, and propan-2-yl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol typically involves the esterification of 4-methoxy-2-methyl-5-propan-2-ylphenol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as the use of heterogeneous catalysts to improve yield and purity. One common method is the direct synthesis from methane and carbon dioxide using a carboxylation reaction, which is catalyzed by specific heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the phenolic group into a quinone structure.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds.

Scientific Research Applications

Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

    Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and propan-2-yl groups makes it a versatile compound with diverse applications.

Properties

CAS No.

189056-49-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol

InChI

InChI=1S/C11H16O2.C2H4O2/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4)

InChI Key

JWQNLEILNPCEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OC.CC(=O)O

Origin of Product

United States

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